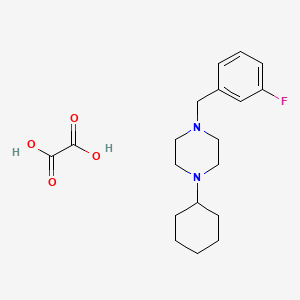
1-(2,4-dimethylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-dimethylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide, also known as DPTC, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of triazole derivatives, which have been found to possess a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 1-(2,4-dimethylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is believed to involve the coordination of the triazole nitrogen atoms with metal ions. This coordination can lead to changes in the electronic properties of the compound, which can affect its biological activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been found to possess antioxidant activity and has been shown to protect cells from oxidative stress. This compound has also been found to inhibit the growth of cancer cells in vitro, although further studies are needed to explore its potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2,4-dimethylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide in lab experiments is its stability and solubility in water and organic solvents. It also forms stable complexes with metal ions, which can be useful for various applications. However, one limitation is that its biological activity and mechanism of action are not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 1-(2,4-dimethylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide. One area of interest is its potential use as an anticancer agent, as preliminary studies have shown promising results. Another area of interest is its potential use as a fluorescent probe for detecting hydrogen peroxide in biological systems. Further studies are also needed to explore its potential as a ligand for other metal ions and its biological activity in vivo.
Conclusion:
In conclusion, this compound is a chemical compound that has been studied for its potential use in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. While further studies are needed to fully understand its biological activity and potential applications, this compound has shown promising results in various areas of research.
Métodos De Síntesis
The synthesis of 1-(2,4-dimethylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide involves the reaction of 2,4-dimethylphenyl hydrazine with ethyl acetoacetate to form the intermediate, which is then reacted with propylamine and triethylamine to obtain the final product. The yield of this compound can be improved by using a solvent mixture of ethanol and water and by optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
1-(2,4-dimethylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide has been studied for its potential use as a ligand for metal ions, such as copper and zinc. It has been found to form stable complexes with these metal ions, which can be used for various applications such as catalysis, sensing, and imaging. This compound has also been studied for its potential use as a fluorescent probe for detecting hydrogen peroxide in biological systems.
Propiedades
IUPAC Name |
1-(2,4-dimethylphenyl)-5-methyl-N-propyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-5-8-16-15(20)14-12(4)19(18-17-14)13-7-6-10(2)9-11(13)3/h6-7,9H,5,8H2,1-4H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGXABNNQWEGBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(N(N=N1)C2=C(C=C(C=C2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-methoxyphenyl)-4-methyl-3-nitro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B4889688.png)
![4-allyl-1-[3-(3-chlorophenoxy)propoxy]-2-methoxybenzene](/img/structure/B4889691.png)

![N-(3-methylphenyl)-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B4889716.png)
![N-[1-(3,4-dichlorophenyl)ethyl]benzamide](/img/structure/B4889723.png)
![N,N,6-trimethyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4889728.png)
![5-{2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4889729.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4889738.png)
![N-[5-(1-{2-[(2-chloro-6-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B4889746.png)
![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzenesulfonate](/img/structure/B4889754.png)
![1-[4-(2,6-diisopropylphenoxy)butyl]-1H-imidazole](/img/structure/B4889761.png)